tert-butyl N-(4-sulfanylcyclohexyl)carbamate

Description

Chemical Identity and Classification

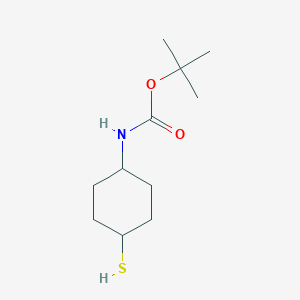

tert-Butyl N-(4-sulfanylcyclohexyl)carbamate is a synthetic carbamate derivative characterized by its distinct molecular architecture. The compound’s molecular formula is $$ \text{C}{11}\text{H}{21}\text{NO}_{2}\text{S} $$, with a molecular weight of 231.36 g/mol. Its structure features a cyclohexane ring substituted at the 4-position with a sulfanyl (-SH) group, which is further functionalized with a carbamate moiety linked to a tert-butyl group. The carbamate group (-OC(=O)NH-) bridges the tert-butyl and cyclohexyl components, conferring both steric bulk and chemical stability.

Table 1: Key Chemical Properties

The compound is classified as a thiocarbamate due to the presence of the sulfanyl group, which distinguishes it from conventional carbamates. Its hybrid amide-ester structure enables unique reactivity patterns, balancing the stability of amides with the hydrolytic susceptibility of esters.

Historical Context and Discovery

The synthesis of this compound aligns with advancements in carbamate chemistry during the late 20th century, driven by the need for stable intermediates in medicinal chemistry. While its exact discovery timeline remains undocumented in public literature, its structural motifs suggest derivation from well-established carbamate-protection strategies. The tert-butyl carbamate (Boc) group, introduced in the 1950s as a protective group for amines, likely inspired its design. Modern synthetic routes involve reacting 4-mercaptocyclohexylamine with tert-butyl carbamoyl chloride under basic conditions, though specific protocols are proprietary.

Nomenclature Systems and Synonyms

The compound’s systematic IUPAC name is tert-butyl 4-sulfanylcyclohexylcarbamate . Common synonyms include:

- tert-Butyl N-(4-mercaptocyclohexyl)carbamate

- 4-Mercaptocyclohexyl carbamic acid tert-butyl ester

- Boc-4-mercaptocyclohexylamine

Regional naming variations are minimal, though industrial catalogs occasionally use abbreviated forms (e.g., "Boc-cyclohexylthiol carbamate"). The CAS registry number (1353979-18-6) serves as a universal identifier across databases.

Position Within Carbamate Chemistry

Carbamates are renowned for their dual amide-ester character, which this compound exemplifies. The sulfanyl group introduces nucleophilic reactivity, enabling thiol-specific conjugation reactions absent in simpler carbamates. This positions the compound as a thiocarbamate, a subclass critical in prodrug design and polymer chemistry. Compared to aryl carbamates (e.g., rivastigmine), its aliphatic cyclohexyl backbone enhances lipophilicity, making it suitable for hydrophobic matrices.

Academic and Industrial Significance

In academia, this compound serves as a versatile building block. Its sulfanyl group facilitates site-specific modifications in peptide synthesis and PROTAC (Proteolysis-Targeting Chimera) development. For instance, the cyclohexylthiol moiety can anchor E3 ligase-binding ligands in PROTACs, influencing ternary complex stability. Industrially, it is employed in agrochemicals and polymer crosslinking, where its carbamate group acts as a latent amine precursor. Suppliers such as Enamine and Bide Pharm list the compound as a high-purity intermediate, underscoring its commercial relevance.

Table 2: Applications by Sector

| Sector | Use Case | Reference |

|---|---|---|

| Pharmaceuticals | PROTAC linker synthesis | |

| Polymers | Thiol-ene crosslinking agents | |

| Agrochemicals | Intermediate for fungicide derivatives |

Propriétés

IUPAC Name |

tert-butyl N-(4-sulfanylcyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2S/c1-11(2,3)14-10(13)12-8-4-6-9(15)7-5-8/h8-9,15H,4-7H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBMNZSSIAKCBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2133358-62-8 | |

| Record name | rac-tert-butyl N-[(1s,4s)-4-sulfanylcyclohexyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Starting Materials and Precursors

The synthesis generally begins with cyclohexane derivatives bearing amino or hydroxy substituents. For example, 4-aminocyclohexanol or 4-hydroxycyclohexyl carbamates serve as key intermediates. The amino group is protected as a tert-butyl carbamate to stabilize it during subsequent transformations.

Introduction of the Sulfanyl Group

The sulfanyl group at the 4-position can be introduced by several methods:

- Thiol substitution reactions: Conversion of a leaving group (e.g., halide or tosylate) at the 4-position into a thiol via nucleophilic substitution with thiolates or hydrogen sulfide sources.

- Reduction of disulfide precursors: Formation of disulfide intermediates followed by reduction to free thiols.

- Epoxide ring-opening: Epoxidation of cyclohexene derivatives followed by ring-opening with thiol nucleophiles to install the sulfanyl group regioselectively.

Protection and Deprotection Steps

The tert-butyl carbamate protecting group (Boc) is introduced typically by reaction of the amino group with di-tert-butyl dicarbonate (Boc2O) under basic conditions. This group protects the amine functionality during sulfanyl group introduction and other transformations.

Deprotection is usually performed under acidic conditions (e.g., trifluoroacetic acid, TFA) after completion of the synthesis.

Purification and Isolation

Purification is often achieved by crystallization from organic solvents such as toluene or chlorobenzene, which also aids in the separation of regioisomers and stereoisomers. Chromatographic techniques may be used for further purification.

Detailed Research Findings and Data

Yield and Purity Improvements

A patent document reports improved yields and chemical purity for related carbamate derivatives by optimizing crystallization conditions and reaction parameters. For example, yields increased from approximately 21% to over 30%, with purity exceeding 99.5% after optimized crystallization.

| Parameter | Previous Method (WO2008/113089) | Improved Method (Patent US8987498) |

|---|---|---|

| Yield (%) | 21 | 30 |

| Chemical Purity (%) | ~95 | >99.5 |

| Crystallization Solvent | Not specified | Toluene or chlorobenzene |

| Regioisomer Separation Efficiency | Moderate | High |

This demonstrates that solvent choice and crystallization protocols critically influence the quality of the final tert-butyl carbamate derivatives with sulfanyl substituents.

Synthetic Route Example

A representative synthetic route involves:

- Epoxidation of a cyclohexene derivative to form an epoxide intermediate.

- Ring-opening of the epoxide with a thiol nucleophile to introduce the sulfanyl group at the 4-position.

- Protection of the amine with tert-butyl carbamate (Boc) using di-tert-butyl dicarbonate.

- Purification by crystallization to isolate the desired this compound.

This approach allows for stereocontrol and high regioselectivity.

Comparative Analysis of Preparation Methods

| Aspect | Thiol Substitution Method | Epoxide Ring-Opening Method | Disulfide Reduction Method |

|---|---|---|---|

| Starting Material | Halogenated cyclohexyl carbamate | Cyclohexene derivative | Disulfide intermediate |

| Reaction Conditions | Nucleophilic substitution, mild base | Epoxidation (peracid), nucleophilic ring-opening | Reduction with agents like DTT or Zn |

| Stereoselectivity | Moderate, depends on leaving group | High, controlled by epoxide opening | Variable, depends on disulfide formation |

| Yield | Moderate to high | High | Moderate |

| Purification | Crystallization or chromatography | Crystallization preferred | Chromatography |

| Scalability | Good | Good | Moderate |

Notes on Analytical Characterization

The final product is characterized by:

- Nuclear Magnetic Resonance (NMR): Confirming the presence of the tert-butyl carbamate group and sulfanyl substitution pattern.

- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight.

- X-ray Crystallography: For stereochemical confirmation and purity assessment.

- High-Performance Liquid Chromatography (HPLC): To assess purity and separate regioisomers if necessary.

Analyse Des Réactions Chimiques

Types of Reactions: tert-Butyl N-(4-sulfanylcyclohexyl)carbamate undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the sulfanyl group or convert it to a thiol group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, desulfurized products.

Substitution: Various substituted carbamates.

Applications De Recherche Scientifique

Chemistry: tert-Butyl N-(4-sulfanylcyclohexyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is employed in the development of new chemical reactions and methodologies .

Biology: In biological research, this compound is used to study the effects of sulfanyl and carbamate groups on biological systems. It is also utilized in the development of new biochemical assays and probes .

Medicine: It is investigated for its potential as a drug candidate or as a pharmacophore in the design of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymerization processes .

Mécanisme D'action

The mechanism of action of tert-butyl N-(4-sulfanylcyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. The carbamate group can interact with enzymes and receptors, affecting their activity and signaling pathways . These interactions contribute to the compound’s biological and pharmacological effects.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Sulfanyl vs. Chloro/Hydroxyl Groups : The sulfanyl group in the target compound offers higher nucleophilicity compared to the chloro group in tert-butyl (4-chlorophenethyl)carbamate or the hydroxyl group in cyclopentyl derivatives. This makes it more reactive in thiol-ene click chemistry or metal coordination .

- Cyclohexyl vs.

Stability and Reactivity

- Thermal and Chemical Stability : tert-butyl (4-chlorophenethyl)carbamate is reported as stable under recommended storage conditions (room temperature, away from acids/bases) . In contrast, the sulfanyl group in this compound may render it susceptible to oxidation, forming disulfide bridges under aerobic conditions.

- Reactivity: The sulfanyl group enables thiol-specific reactions (e.g., Michael additions), distinguishing it from carbamates with inert substituents like tert-butyl N-{4-cyanooxan-4-yl}carbamate, where the cyano group primarily influences solubility .

Activité Biologique

Tert-butyl N-(4-sulfanylcyclohexyl)carbamate (CAS No. 1353979-18-6) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H22N2O2S

- Molecular Weight : 246.37 g/mol

- Structure : The compound consists of a tert-butyl group linked to a carbamate moiety and a sulfanylcyclohexyl group, which may influence its biological interactions.

Antimicrobial Properties

Recent studies have indicated that compounds structurally related to this compound exhibit significant antimicrobial activity, particularly against Gram-positive bacteria. For instance, derivatives have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm), with minimum inhibitory concentrations (MICs) ranging from 0.78 to 3.125 μg/mL, comparable to existing last-resort antibiotics like vancomycin .

The mechanism of action for these compounds typically involves the depolarization of the bacterial cytoplasmic membrane, leading to a loss of membrane potential and ultimately cell death .

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxicity of this compound against mammalian cell lines such as MCR-5 (lung) and BJ fibroblasts. Results suggest that this compound exhibits selectivity towards bacterial cells over mammalian cells, indicating a favorable therapeutic index .

Case Studies

-

Study on Antimicrobial Efficacy :

- A series of experiments demonstrated the antibacterial effects of various carbamate derivatives, including those similar to this compound.

- The study highlighted the compound's effectiveness against biofilm-forming strains of Staphylococcus epidermidis and its lack of activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

- Mechanistic Insights :

Comparative Analysis with Related Compounds

| Compound Name | Antimicrobial Activity | Selectivity | Mechanism |

|---|---|---|---|

| This compound | Effective against Gram-positive bacteria (MRSA, VREfm) | High selectivity for bacterial cells | Membrane depolarization |

| Tert-butyl carbamate derivatives | Variable; some effective against MRSA | Moderate selectivity | Disruption of membrane integrity |

Q & A

Basic Research Questions

What are the optimal reaction conditions for synthesizing tert-butyl N-(4-sulfanylcyclohexyl)carbamate to maximize yield?

Methodological Answer:

- Step 1: React cyclohexanone derivatives with tert-butyl isocyanate or tert-butyl chloroformate in the presence of a base (e.g., triethylamine or sodium hydride) to form the carbamate linkage .

- Step 2: Optimize solvent choice (e.g., dichloromethane or tetrahydrofuran) to enhance solubility and reaction kinetics .

- Step 3: Monitor reaction progress via TLC or HPLC. Purify using column chromatography with gradients of ethyl acetate/hexane .

- Key Considerations: Avoid moisture to prevent hydrolysis of intermediates.

Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy: Use H and C NMR to verify the tert-butyl group (δ ~1.4 ppm for H) and sulfanylcyclohexyl moiety .

- X-ray Crystallography: Employ SHELX or SIR97 for structure refinement. For example, SHELXL is widely used for small-molecule refinement, while ORTEP-3 generates thermal ellipsoid plots for visualizing atomic displacement .

- Mass Spectrometry: Confirm molecular weight via ESI-MS or MALDI-TOF .

How does the choice of solvent and pH affect the stability of this compound during storage?

Methodological Answer:

- Solvent: Store in anhydrous aprotic solvents (e.g., DMSO or DMF) to minimize hydrolysis. Avoid alcohols or water-containing systems .

- pH: Maintain neutral to slightly basic conditions (pH 7–8) to prevent acid-catalyzed degradation. Strong acids/alkalis may cleave the carbamate bond .

- Storage: Keep at –20°C under inert gas (N or Ar) for long-term stability .

Advanced Research Questions

What chromatographic techniques are recommended for resolving enantiomers of this compound?

Methodological Answer:

- Chiral HPLC: Use columns with chiral stationary phases (e.g., Chiralpak IA or IB) and mobile phases like hexane/isopropanol (90:10) .

- SFC (Supercritical Fluid Chromatography): Leverage CO-based mobile phases for faster separation and higher resolution compared to HPLC .

- Preparative TLC: Apply chiral derivatization agents (e.g., Mosher’s acid) to enhance enantiomer separation .

How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to model transition states and predict regioselectivity. For example, analyze the sulfanyl group’s nucleophilicity in SN reactions .

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., polar solvents stabilize charged intermediates) .

- Docking Studies: Predict binding affinities with biological targets (e.g., enzymes) using AutoDock Vina .

What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

Methodological Answer:

- Anticancer Activity: Use MTT or CellTiter-Glo assays on cancer cell lines (e.g., HeLa or MCF-7) to measure cytotoxicity .

- Antimicrobial Testing: Perform broth microdilution assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .

- Enzyme Inhibition: Conduct fluorometric assays to evaluate inhibition of proteases or kinases (e.g., caspase-3 or EGFR) .

Data Contradiction Analysis

How should researchers address discrepancies in reported melting points or spectral data for this compound?

Methodological Answer:

- Reproduce Conditions: Verify purity via HPLC (>98%) and recrystallize using solvents like ethanol/water .

- Cross-Validate Techniques: Compare NMR data with computational predictions (e.g., ChemDraw or ACD/Labs) .

- Consult CIF Files: Access crystallographic data from repositories like the Cambridge Structural Database to confirm bond angles and torsional strains .

Tables for Key Parameters

| Parameter | Optimal Value | Evidence Source |

|---|---|---|

| Synthesis Solvent | Dichloromethane or THF | |

| Chiral Resolution Column | Chiralpak IA | |

| Storage Temperature | –20°C under N | |

| Biological Assay (IC) | 10–50 µM (anticancer activity) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.